molecular formula C29H26O6 B13938935 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester

Cat. No.: B13938935
M. Wt: 470.5 g/mol
InChI Key: NRAFSDAFESDDNK-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester is a complex organic compound with the molecular formula C29H26O6. This compound is characterized by its naphthalene core, which is substituted with acetyloxy and phenylmethoxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester typically involves multiple steps, starting from naphthalene derivatives. The key steps include:

    Acetylation: Introduction of the acetyloxy group through acetylation reactions.

    Etherification: Addition of phenylmethoxy groups via etherification reactions.

    Esterification: Formation of the ethyl ester through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, use of catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The phenylmethoxy and acetyloxy groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler derivative with fewer functional groups.

    4-Acetyloxy-2-naphthalenecarboxylic acid: Lacks the phenylmethoxy groups.

    5,8-Bis(phenylmethoxy)-2-naphthalenecarboxylic acid: Does not have the acetyloxy group.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester is unique due to its combination of acetyloxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C29H26O6

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 4-acetyloxy-5,8-bis(phenylmethoxy)naphthalene-2-carboxylate

InChI

InChI=1S/C29H26O6/c1-3-32-29(31)23-16-24-25(33-18-21-10-6-4-7-11-21)14-15-26(28(24)27(17-23)35-20(2)30)34-19-22-12-8-5-9-13-22/h4-17H,3,18-19H2,1-2H3

InChI Key

NRAFSDAFESDDNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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